2-Methyl-n-propyl-1-propanamine

Description

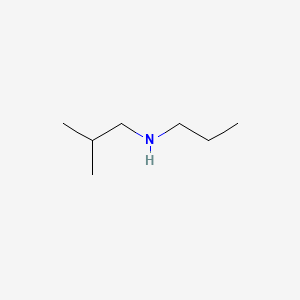

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSVBHTFQOZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879021 | |

| Record name | PROPYL-ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-66-4 | |

| Record name | 2-Methyl-N-propyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39190-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylisobutyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL-ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylpropylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Methyl-n-propyl-1-propanamine. Due to limited publicly available data on its biological activity, this document focuses on its chemical characteristics and provides detailed, representative experimental protocols for its synthesis and analysis.

Core Chemical Properties

This compound, also known as N-propylisobutylamine, is a secondary amine with the molecular formula C7H17N.[1] Its chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | 2-methyl-N-propylpropan-1-amine | [1][2] |

| CAS Number | 39190-66-4 | [1] |

| Molecular Formula | C7H17N | [1] |

| Molecular Weight | 115.22 g/mol | [2] |

| Monoisotopic Mass | 115.1361 Da | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| SMILES | CCCNCC(C)C | [2] |

| logP (experimental) | 2.07 | [2] |

| Kovats Retention Index (non-polar) | 797 | [2] |

| Kovats Retention Index (polar) | 918 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 4 | [2] |

Chemical Structure

The structure of this compound consists of a propyl group and an isobutyl group attached to a central nitrogen atom.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines such as this compound is reductive amination.[3][4][5] This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to the desired secondary amine.

Reaction Scheme:

Caption: Synthesis of this compound via reductive amination.

Detailed Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Add n-propylamine (1.0-1.2 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). This step is often reversible and driven to completion by the subsequent reduction.

-

-

Reduction:

-

Once the imine formation is deemed sufficient, a reducing agent is added to the reaction mixture. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose and is added portion-wise to control the reaction rate and temperature.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until the reduction is complete, as indicated by monitoring techniques.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide) to neutralize any remaining acid and to ensure the amine is in its free base form.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by distillation under reduced pressure.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the basic nature of amines, which can lead to poor peak shape on standard GC columns, specific column types and conditions are recommended.[6][7][8]

Methodology:

-

Sample Preparation:

-

The sample containing this compound is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) to an appropriate concentration.

-

An internal standard may be added for quantitative analysis.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a base-deactivated column like a DB-5ms or a specialized amine column).

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Final hold: Maintain the final temperature for 2-5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

The identity of this compound can be confirmed by its retention time and the fragmentation pattern in its mass spectrum.

-

Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the detailed biological activity, pharmacological effects, or associated signaling pathways of this compound.

General toxicological information on aliphatic amines suggests that they can be irritants to the skin, eyes, and respiratory tract. Some aliphatic amines may also have effects on the central nervous system. However, without specific studies on this compound, its precise biological effects remain uncharacterized.

Safety and Handling

Based on general knowledge of similar aliphatic amines, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound 95% | CAS: 39190-66-4 | AChemBlock [achemblock.com]

- 2. (2-Methylpropyl)(propyl)amine | C7H17N | CID 520943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-depth Technical Guide to the Synthesis of N-(2-methylpropyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for N-(2-methylpropyl)propan-1-amine, a secondary amine with applications in organic synthesis and medicinal chemistry. The document outlines common synthetic strategies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate comparison and implementation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of N-(2-methylpropyl)propan-1-amine, also known as N-isobutyl-n-propylamine, is most commonly achieved through two principal routes: reductive amination and nucleophilic substitution.

-

Reductive Amination: This is often the preferred method due to its high efficiency and selectivity. It involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. Two variations of this pathway exist for the target molecule:

-

Reaction of isobutyraldehyde (B47883) with propan-1-amine.

-

Reaction of propanal with 2-methylpropan-1-amine (isobutylamine).

-

-

Nucleophilic Substitution (N-Alkylation): This classical approach involves the reaction of a primary amine with an alkyl halide. The synthesis can proceed by:

-

Alkylation of propan-1-amine with an isobutyl halide (e.g., 1-bromo-2-methylpropane).

-

Alkylation of 2-methylpropan-1-amine with a propyl halide (e.g., 1-bromopropane). A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.

-

This guide will focus on the reductive amination pathway, which is generally more controlled and provides higher yields of the desired secondary amine.

Pathway I: Reductive Amination of Isobutyraldehyde with Propan-1-amine

This pathway involves the initial formation of an N-propylisobutylideneimine intermediate, which is subsequently reduced to form the final product. Sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed as reducing agents for this transformation.

Reaction Schematics and Logic

The logical flow of this synthesis is a two-step, one-pot process. The aldehyde and amine first undergo condensation to form an imine, which is then reduced.

Caption: Reductive amination workflow via an imine intermediate.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of secondary amines via reductive amination.

Materials:

-

Isobutyraldehyde

-

Propan-1-amine

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

-

Cool the solution to 0 °C using an ice bath.

-

Add propan-1-amine (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

-

Re-cool the mixture to 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~1-2).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to pH >12 by adding concentrated NaOH solution, ensuring the flask is cooled in an ice bath.

-

Extract the aqueous layer with diethyl ether or DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via distillation if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination synthesis. Yields can vary based on the specific reducing agent and reaction conditions used.

| Parameter | Value | Notes |

| Reactants | Isobutyraldehyde, Propan-1-amine | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and effective reducing agent. |

| Solvent | Methanol | |

| Reaction Time | 12-18 hours | Includes imine formation and reduction steps. |

| Temperature | 0 °C to Room Temperature | Controlled temperature for safety and selectivity. |

| Typical Yield | 75-90% | Yields are highly dependent on precise execution. |

| Purity (Post-Workup) | >95% | Purity can be further enhanced by distillation. |

Alternative Pathway: N-Alkylation of Propan-1-amine

This method involves the direct alkylation of propan-1-amine with an isobutyl halide, such as 1-bromo-2-methylpropane (B43306). A base is required to neutralize the hydrogen halide formed during the reaction.

Reaction Schematics and Logic

This pathway is a direct nucleophilic substitution where the amine acts as the nucleophile. The primary challenge is controlling the reaction to prevent the formation of undesired byproducts.

Caption: N-Alkylation pathway with potential over-alkylation byproducts.

Detailed Experimental Protocol

Materials:

-

Propan-1-amine

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of propan-1-amine (2.0-3.0 eq, using the amine in excess minimizes over-alkylation) in acetonitrile, add a solid base such as potassium carbonate (1.5 eq).

-

Add 1-bromo-2-methylpropane (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress using TLC or GC-MS.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter off the solid base and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography or distillation to separate the desired secondary amine from unreacted starting material and any over-alkylated byproducts.

Quantitative Data

| Parameter | Value | Notes |

| Reactants | Propan-1-amine, 1-Bromo-2-methylpropane | Amine is used in excess to favor mono-alkylation. |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the HBr byproduct. |

| Solvent | Acetonitrile | A polar aprotic solvent suitable for SN2 reactions. |

| Reaction Time | 12-24 hours | Typically requires heating to proceed at a good rate. |

| Temperature | Reflux (e.g., ~82 °C) | |

| Typical Yield | 40-60% | Yields are generally lower than reductive amination. |

| Purity (Post-Workup) | Variable | Requires careful purification to remove byproducts. |

Conclusion

For the synthesis of N-(2-methylpropyl)propan-1-amine, reductive amination stands out as the superior methodology, offering higher yields, greater selectivity, and milder reaction conditions compared to N-alkylation. The choice between the two reductive amination routes (isobutyraldehyde + propylamine (B44156) vs. propanal + isobutylamine) will often depend on the commercial availability and cost of the starting materials. The N-alkylation pathway, while mechanistically straightforward, is hampered by a lack of selectivity, leading to a mixture of products and necessitating more rigorous purification steps. Therefore, for efficient and high-yield synthesis, the reductive amination approach is highly recommended for researchers and drug development professionals.

An In-depth Technical Guide to the Physical Characteristics of 2-Methyl-N-propyl-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Methyl-N-propyl-1-propanamine. Due to potential naming ambiguity in chemical literature and databases, this guide addresses the compound corresponding to the IUPAC name 2-methyl-N-propylpropan-1-amine (CAS: 39190-66-4, Molecular Formula: C₇H₁₇N). For clarity and comparative purposes, data for the closely related and more widely documented structural isomer, Diisobutylamine (CAS: 110-96-3, Molecular Formula: C₈H₁₉N), is also presented.

Data Presentation: Physical Properties

The quantitative physical data for this compound are summarized in the table below. These values are critical for a variety of applications, including reaction kinetics, formulation development, and safety assessments.

Table 1: Physical Properties of this compound (C₇H₁₇N)

| Physical Property | Value | Reference |

| Molecular Weight | 115.22 g/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.07 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 797 | [1] |

| Kovats Retention Index (Standard polar) | 918 | [1] |

Table 2: Comparative Physical Properties of Diisobutylamine (C₈H₁₉N)

To provide a broader context, the physical properties of the isomeric and more commonly referenced Diisobutylamine are presented below.

| Physical Property | Value | Reference |

| Molecular Weight | 129.24 g/mol | [2][3][4] |

| Density | 0.74 g/mL at 25 °C | [2][3] |

| Boiling Point | 137-139 °C | [2][3] |

| Melting Point | -77 °C | [2][3] |

| Water Solubility | 5 g/L at 20 °C | [3] |

| Refractive Index (n20/D) | 1.4081 | [2][3] |

| Flash Point | 26 °C (85 °F) | [3] |

| Vapor Pressure | 7.07 mmHg at 25°C | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of liquid amines are outlined below. These represent standard laboratory procedures applicable for the characterization of this compound.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil, and a heat source.

-

Procedure:

-

A small sample of the liquid amine (approximately 0.5-1 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5][6]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[5][6]

-

The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[5] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

-

Density Determination (Gravimetric Method)

The density of a liquid can be determined by accurately measuring the mass of a known volume.

-

Apparatus: Analytical balance, pycnometer or a graduated cylinder, and a temperature-controlled water bath.

-

Procedure:

-

A clean, dry 10 mL graduated cylinder or pycnometer is weighed on an analytical balance.[7]

-

A specific volume of the amine (e.g., 5.0 mL) is added to the graduated cylinder. The volume is read carefully from the bottom of the meniscus.[7][8]

-

The cylinder containing the amine is reweighed.[7]

-

The density is calculated by dividing the mass of the amine (final mass - initial mass) by the measured volume.

-

For higher accuracy, a pycnometer (a flask with a specific, calibrated volume) is used. The procedure involves weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference liquid of known density (e.g., water) at a constant temperature.

-

Solubility in Water

A qualitative or semi-quantitative determination of solubility is often sufficient for initial characterization.

-

Apparatus: Test tubes, vortex mixer, and graduated pipettes.

-

Procedure:

-

A specific volume of deionized water (e.g., 3 mL) is placed in a test tube.

-

A small, measured amount of the amine (e.g., 0.1 mL or a few drops) is added to the water.[3]

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and is then observed for homogeneity. A clear, single phase indicates solubility. The presence of droplets, cloudiness, or distinct layers indicates insolubility or partial solubility.[3]

-

For quantitative analysis, a titration method can be employed where water is added to a known mass of the amine until turbidity is observed.[9]

-

Refractive Index Measurement

The refractive index is a fundamental physical property that is characteristic of a substance and is a useful indicator of purity.

-

Apparatus: Abbe refractometer, constant temperature circulating bath, light source (typically a sodium D line at 589 nm), and a pipette.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.[10][11]

-

A few drops of the liquid amine are placed on the surface of the lower prism using a pipette.[10][12]

-

The prisms are closed and locked. The sample should spread to form a thin, uniform film.

-

The light source is switched on, and while looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

-

The dispersion correction wheel is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear division.[10]

-

The main adjustment knob is used to bring the borderline exactly to the center of the crosshairs in the eyepiece.[12]

-

The refractive index is read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.[11][13]

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. youtube.com [youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. embibe.com [embibe.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Index of Refraction [wiredchemist.com]

- 13. faculty.weber.edu [faculty.weber.edu]

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS Number: 3919-74-2

Disclaimer: Initial searches for the user-provided CAS number 39190-66-4 led to conflicting results, primarily identifying the compound as 2-Methyl-n-propyl-1-propanamine. However, based on the context of the request for a technical guide for researchers and drug development professionals, this document focuses on the structurally more complex and pharmaceutically relevant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound is a known impurity of the antibiotic flucloxacillin (B1213737) and is correctly identified by CAS number 3919-74-2 . It is also referred to as Flucloxacillin Impurity D in the European Pharmacopoeia.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with this compound.

Chemical and Physical Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid. Its presence as a process-related impurity and potential degradation product in flucloxacillin preparations makes its characterization critical for quality control in the pharmaceutical industry.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[4] |

| CAS Number | 3919-74-2[4] |

| Molecular Formula | C₁₁H₇ClFNO₃[4] |

| SMILES | Cc1c(C(=O)O)c(no1)c1c(F)cccc1Cl[3] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 255.63 g/mol | [4] |

| Appearance | White to cream or pale brown powder | [3] |

| Melting Point | 202-204 °C | |

| Purity | Commercially available in 98% and 99% purities | [3] |

Synthesis and Reactivity

As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product. It can also be synthesized independently for use as a reference standard in analytical testing.[3]

A general synthetic approach involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[3] A more specific method has been described for the conversion of this carboxylic acid to its corresponding acid chloride, which provides insight into its synthesis.[5]

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid[5]

This protocol details the conversion of the title compound to its acid chloride, a key intermediate.

Materials:

-

3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Tetramethylurea (catalyst)

-

Toluene (B28343) (solvent)

Molar Ratio:

-

Carboxylic acid : Bis(trichloromethyl) carbonate : Tetramethylurea = 1 : 0.33 : 0.02

Procedure:

-

To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55 g, 100 mmol), tetramethylurea (0.232 g, 2 mmol), and toluene (10 times the mass of the carboxylic acid).

-

Stir the mixture to ensure homogeneity.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80 g, 33 mmol) over 45 minutes at room temperature.

-

During the addition, open a hydrogen chloride absorption system.

-

After the addition is complete, raise the temperature to 110 °C and reflux for 2 hours.

-

Following the reaction, recover the toluene by vacuum distillation.

-

Collect the fraction at 168-170 °C under a pressure of 0.667 kPa.

-

The product solidifies upon freezing, yielding 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Expected Yield and Purity:

-

Yield: 95.7%

-

Melting Point: 48-52 °C

-

Purity (by GC): 99.9%

1H-NMR Data (CDCl3): δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).[5]

Caption: General synthesis workflow for the target compound.

Analytical Methodologies

The primary analytical method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is High-Performance Liquid Chromatography (HPLC), particularly in the context of analyzing flucloxacillin for impurities.[3] The European Pharmacopoeia provides a detailed method for the analysis of flucloxacillin and its related substances.[6]

Experimental Protocol: HPLC Analysis of Flucloxacillin Impurity D[6][7]

Instrumentation:

-

HPLC system with a UV detector

-

Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent[7]

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Sodium hydroxide

-

Water (HPLC grade)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (Flucloxacillin impurity D)

-

Flucloxacillin sodium reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of a buffer solution and acetonitrile. The buffer is a 2.7 g/L solution of potassium dihydrogen phosphate adjusted to pH 5.0 with dilute sodium hydroxide.[6]

-

Flow Rate: 1.0 mL/min[6]

-

Injection Volume: 20 µL[6]

-

Column Temperature: 40 °C[7]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., a mixture of mobile phase components).

-

Sample Solution Preparation: Dissolve a known quantity of the flucloxacillin sample in the mobile phase.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peak corresponding to the impurity in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Determine the amount of the impurity in the sample by comparing the peak area with that of the standard. The European Pharmacopoeia sets a limit for this impurity, typically not more than a certain percentage of the active pharmaceutical ingredient.[6]

Caption: Workflow for the analysis of pharmaceutical impurities.

Biological Context and Hazards

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin.[3] While the isoxazole class of compounds is known for a wide range of biological activities, the specific biological effects of this particular molecule are not well-documented.[3] One source suggests that its structure may support the modulation of cyclooxygenase activity, which is relevant in the development of anti-inflammatory and analgesic compounds.[8] However, further research is needed to substantiate this claim.

As it is an impurity in an antibiotic, understanding the mechanism of the parent drug is important. Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell death.[9]

Caption: Relationship between Flucloxacillin and Impurity D.

Hazards and Toxicological Information

The available safety data indicates that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid presents several hazards.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [10] |

Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

References

- 1. Detailed view [crs.edqm.eu]

- 2. Flucloxacillin EP Impurity D | CAS No- 3919-74-2 | Simson Pharma Limited [simsonpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. uspbpep.com [uspbpep.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [myskinrecipes.com]

- 9. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 2-Methyl-N-propylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-N-propylpropan-1-amine, delving into its structural isomers, stereochemical properties, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug discovery, offering detailed data and procedural insights.

Introduction to 2-Methyl-N-propylpropan-1-amine

2-Methyl-N-propylpropan-1-amine, a secondary amine with the molecular formula C₇H₁₇N, presents a foundational structure for exploring concepts of isomerism and stereochemistry. Its branched alkyl groups contribute to the existence of a variety of structural isomers and, in the case of chiral isomers, stereoisomers. Understanding the distinct physicochemical and potential biological properties of these isomers is crucial for applications in medicinal chemistry and materials science.

Structural Isomers of C₇H₁₇N Amines

The molecular formula C₇H₁₇N gives rise to a considerable number of structural isomers, which can be categorized as primary, secondary, and tertiary amines. A systematic enumeration of these isomers is essential for a complete understanding of the chemical space.

Primary Amines (R-NH₂)

Primary amines with the formula C₇H₁₇N have the amino group attached to a heptyl group. The variations in the carbon skeleton of the heptyl group lead to numerous isomers.

Secondary Amines (R-NH-R')

Secondary amines of this formula are formed by partitioning the seven carbon atoms into two alkyl groups attached to the nitrogen atom. 2-Methyl-N-propylpropan-1-amine belongs to this class.

Tertiary Amines (R-N(R')R'')

Tertiary amines are characterized by a nitrogen atom bonded to three alkyl groups. The seven carbon atoms can be distributed among these three groups in various combinations.

Stereochemistry of 2-Methyl-N-propylpropan-1-amine and Its Isomers

Chirality is a key consideration for many of the C₇H₁₇N amine isomers. A chiral center, typically a carbon atom bonded to four different groups, results in the existence of enantiomers, which can have distinct biological activities.

The target molecule, 2-methyl-N-propylpropan-1-amine, possesses a chiral center at the second carbon of the propan-1-amine backbone. This gives rise to two enantiomers: (R)-2-methyl-N-propylpropan-1-amine and (S)-2-methyl-N-propylpropan-1-amine.

Figure 1: Enantiomers of 2-methyl-N-propylpropan-1-amine.

Many other structural isomers of C₇H₁₇N also exhibit chirality, the analysis of which is critical for understanding their potential interactions in biological systems.

Data Presentation: Physicochemical Properties of C₇H₁₇N Amine Isomers

The following table summarizes key physicochemical properties of 2-methyl-N-propylpropan-1-amine and a selection of its structural isomers. These properties are crucial for predicting the behavior of these compounds in various experimental and biological settings.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKₐ of Conjugate Acid |

| 2-Methyl-N-propylpropan-1-amine | 39190-66-4 | 115.22 | 133-135 | ~10-11 (estimated) |

| Heptan-1-amine | 111-68-2 | 115.22 | 155-157 | 10.67 |

| Heptan-2-amine | 123-82-0 | 115.22 | 142-143 | ~10-11 (estimated) |

| Heptan-4-amine | 16751-59-0 | 115.22 | 135-137 | ~10-11 (estimated) |

| N,N-Diethylpropan-1-amine | 103-69-5 | 115.22 | 110-111 | 10.45 |

| N-Methylhexan-1-amine | 110-75-8 | 115.22 | 149-150 | ~10-11 (estimated) |

Note: Estimated pKₐ values are based on typical values for aliphatic amines.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis and chiral separation of 2-methyl-N-propylpropan-1-amine.

Synthesis of 2-Methyl-N-propylpropan-1-amine via Reductive Amination

Objective: To synthesize 2-methyl-N-propylpropan-1-amine from isobutyraldehyde (B47883) and propylamine (B44156) through a one-pot reductive amination reaction.

Materials:

-

Isobutyraldehyde

-

Propylamine

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of isobutyraldehyde (1.0 eq) in anhydrous DCM, add propylamine (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the corresponding imine intermediate.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation to obtain pure 2-methyl-N-propylpropan-1-amine.

Figure 2: Workflow for the synthesis of 2-methyl-N-propylpropan-1-amine.

Chiral Separation of 2-Methyl-N-propylpropan-1-amine Enantiomers by HPLC

Objective: To resolve the enantiomers of 2-methyl-N-propylpropan-1-amine using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[3][4]

Materials and Equipment:

-

Racemic 2-methyl-N-propylpropan-1-amine

-

HPLC-grade hexane (B92381)

-

HPLC-grade isopropanol (B130326)

-

Diethylamine (B46881) (DEA) or other suitable amine modifier

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak IA, IB, or IC)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) containing a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.[3]

-

Sample Preparation: Dissolve a small amount of racemic 2-methyl-N-propylpropan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

-

Method Optimization: If the initial separation is not satisfactory, optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and the flow rate to achieve baseline resolution of the two enantiomeric peaks.[4]

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways of 2-methyl-N-propylpropan-1-amine and its structural isomers. Aliphatic amines, in general, can interact with various biological targets, including receptors and enzymes, due to their basic nitrogen atom and lipophilic alkyl chains.[5]

Further research is required to elucidate the specific pharmacological profiles of these compounds. It is plausible that, like other chiral amines, the enantiomers of 2-methyl-N-propylpropan-1-amine could exhibit different potencies and efficacies at biological targets.

Figure 3: Hypothetical signaling pathways for aliphatic amines.

Conclusion

This technical guide has provided a detailed examination of 2-methyl-N-propylpropan-1-amine, its structural isomers, and stereochemistry. The presented data and experimental protocols offer a solid foundation for further research and development in fields where such molecules are of interest. The systematic classification of isomers, compilation of physicochemical data, and detailed methodologies for synthesis and chiral separation are intended to be a practical resource for the scientific community. Future investigations into the specific biological activities of these compounds will be crucial for unlocking their full potential in drug discovery and other applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Basicity of Aliphatic Amines [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Methyl-n-propyl-1-propanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-n-propyl-1-propanamine (CAS No. 39190-66-4) in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for the accurate determination of its solubility. Furthermore, this guide discusses the general principles of amine solubility and presents a qualitative solubility profile based on existing information and the behavior of structurally analogous compounds. This document is intended to be a valuable resource for laboratory professionals to inform solvent selection, experimental design, and process development.

Introduction

This compound, a secondary amine with the chemical formula C₇H₁₇N, is a chemical intermediate with potential applications in pharmaceutical synthesis and as a building block in organic chemistry.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide outlines the known solubility characteristics of this compound and provides a robust experimental framework for researchers to generate precise solubility data.

Key Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-methyl-N-propylpropan-1-amine | [1][2] |

| CAS Number | 39190-66-4 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1][3] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Approximately 130 °C | [1] |

Principles of Amine Solubility in Organic Solvents

Solubility Profile of this compound

Quantitative Solubility Data

Qualitative Solubility Information

Existing literature indicates that this compound is soluble in water and organic solvents such as ethanol (B145695) and ether.[1] Based on the principles of amine solubility and data for structurally similar compounds, a predicted solubility profile is presented in Table 1. It is important to note that a structurally different compound, 2-methyl-N-(2-methylpropyl)propan-1-amine, is reported to be soluble in a broader range of organic solvents including methanol, ethyl acetate, acetone, and benzene, which may suggest a similar trend for the target compound.[5][6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble |

Disclaimer: This table represents predicted solubility based on general chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following protocol details a reliable gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a defined temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a temperature probe

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes and syringe filters (compatible with the solvent)

-

Volumetric flasks

-

Oven or rotary evaporator

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solute should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the mass of the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask. This can be done in a fume hood with a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is removed, dry the flask containing the non-volatile amine residue in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator and then reweigh it.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the flask and residue minus the initial tare mass of the flask.

-

Solubility can be expressed in various units:

-

g/100 mL: (mass of dissolved amine / volume of solvent withdrawn) x 100

-

Molarity (mol/L): (moles of dissolved amine / volume of solvent withdrawn in L)

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Logical Relationship of Solubility

The solubility of this compound is a function of both its intrinsic properties and the characteristics of the solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, this technical guide provides a foundational understanding of its expected solubility profile. The detailed experimental protocol for the gravimetric determination of solubility offers a robust methodology for researchers to generate the precise data required for their specific applications in drug development, chemical synthesis, and other scientific endeavors. The provided visualizations aim to clarify the experimental process and the underlying principles governing the solubility of this compound.

References

- 1. Buy this compound (EVT-372241) | 39190-66-4 [evitachem.com]

- 2. (2-Methylpropyl)(propyl)amine | C7H17N | CID 520943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 39190-66-4 | AChemBlock [achemblock.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

Spectroscopic Analysis of 2-Methyl-n-propyl-1-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-n-propyl-1-propanamine, also known as (2-Methylpropyl)(propyl)amine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this secondary amine, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Triplet | 2H | N-CH₂ (propyl group) |

| ~2.4 - 2.6 | Doublet | 2H | N-CH₂ (isobutyl group) |

| ~1.7 - 1.9 | Multiplet | 1H | CH (isobutyl group) |

| ~1.4 - 1.6 | Sextet | 2H | CH₂ (propyl group) |

| ~0.9 | Triplet | 3H | CH₃ (propyl group) |

| ~0.85 | Doublet | 6H | 2 x CH₃ (isobutyl group) |

| ~1.0 - 1.5 | Broad Singlet | 1H | N-H |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~59.0 | N-CH₂ (isobutyl group) |

| ~51.0 | N-CH₂ (propyl group) |

| ~28.0 | CH (isobutyl group) |

| ~23.0 | CH₂ (propyl group) |

| ~20.0 | 2 x CH₃ (isobutyl group) |

| ~11.0 | CH₃ (propyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Weak, Sharp | N-H Stretch |

| ~2960, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1465 | Medium | C-H Bend (CH₂, CH₃) |

| ~1385, 1365 | Medium | C-H Bend (gem-dimethyl) |

| ~1130 | Medium | C-N Stretch |

Mass Spectrometry (MS)

| m/z | Relative Abundance | Proposed Fragment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - CH₃]⁺ |

| 72 | High | [CH₃CH₂CH₂NHCH₂]⁺ |

| 58 | High | [CH(CH₃)₂CH₂NH]⁺ |

| 44 | High | [CH₃CH₂CH₂NH]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay (2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of N-propylisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of N-propylisobutylamine. Due to the limited availability of direct experimental data for N-propylisobutylamine, this document presents a compilation of data for its structural isomers and related amine compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are provided, alongside visualizations of these workflows. This guide is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in understanding and predicting the physicochemical behavior of N-propylisobutylamine and related molecules.

Introduction

N-propylisobutylamine is a secondary amine with the molecular formula C₇H₁₇N. Its structure, featuring a propyl group and an isobutyl group attached to a nitrogen atom, influences its physical and chemical properties, including its thermodynamic behavior. A thorough understanding of these properties is crucial for a variety of applications, from chemical process design and optimization to its potential use as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

This guide addresses the current gap in readily available, consolidated thermodynamic data for N-propylisobutylamine. By presenting data for its isomers and outlining the standard experimental methodologies, this document aims to provide a robust framework for estimating and understanding the properties of the target compound.

Thermodynamic Data

Quantitative thermodynamic data for N-propylisobutylamine is not extensively reported in the literature. To provide a useful point of reference, the following tables summarize the available experimental data for its structural isomer, di-n-propylamine, as well as other related amines. These compounds share the same molecular weight or structural motifs, making their properties relevant for comparative analysis.

Table 1: General and Physical Properties of N-propylisobutylamine Isomers and Related Amines

| Property | Di-n-propylamine | 1-Heptanamine | Triethylamine |

| Molecular Formula | C₆H₁₅N | C₇H₁₇N | C₆H₁₅N |

| Molecular Weight ( g/mol ) | 101.19 | 115.22 | 101.19 |

| Boiling Point (°C) | 109.3 - 112 | 155 | 89.5 |

| Melting Point (°C) | -63 to -40 | -23 | -114.7 |

| Density (g/cm³ at 20°C) | 0.72 - 0.74 | 0.776 | 0.726 |

Table 2: Thermodynamic Properties of N-propylisobutylamine Isomers and Related Amines

| Property | Di-n-propylamine | 1-Heptanamine | Triethylamine |

| Enthalpy of Vaporization (ΔH_vap) (kJ/mol) | 37 - 40 | 48.9 | 34.94 |

| Liquid Heat Capacity (C_p) (J/g·K) | ~2.15 | Not Available | 2.16 |

| Vapor Pressure (mmHg at 25°C) | 30 - 32 | Not Available | 68 |

| Standard Enthalpy of Formation (ΔfH⦵_liquid) (kJ/mol) | -156.1 to -153.1 | -203.4 | -169 |

Experimental Protocols

This section details the standard experimental methodologies for determining the key thermodynamic properties of amines like N-propylisobutylamine.

Determination of Heat Capacity (C_p) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[1][2][3] The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the liquid amine (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Measurement Procedure:

-

An initial baseline is established by running the empty sample and reference pans through the desired temperature program.

-

A sapphire standard, with a well-known heat capacity, is run under the same conditions to provide a calibration factor.

-

The sample is then run using the same temperature program.

-

-

Data Analysis: The heat flow difference between the sample and the empty pan is measured. The specific heat capacity is calculated using the following equation:

C_p = (Δq / Δt) * (β / m)

where:

-

C_p is the specific heat capacity

-

Δq / Δt is the difference in heat flow between the sample and the baseline

-

β is the heating rate

-

m is the mass of the sample

-

Determination of Vapor Pressure

Several methods are employed to measure the vapor pressure of a liquid as a function of temperature. Common techniques include the static method, the ebulliometric (boiling point) method, and the transpiration method.[4][5]

Ebulliometric Method: This method involves measuring the boiling point of the liquid at different externally controlled pressures.

-

Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a system for precise pressure and temperature measurement.

-

Procedure:

-

The liquid sample is placed in the boiling flask.

-

The system pressure is set to a specific value using a vacuum pump and a pressure controller.

-

The sample is heated until it boils, and the equilibrium temperature is recorded.

-

This process is repeated for a range of pressures.

-

-

Data Analysis: The vapor pressure at a given temperature is equal to the external pressure at which the liquid boils at that temperature. The data is often fitted to the Antoine equation or the Clausius-Clapeyron equation to describe the vapor pressure-temperature relationship.

Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization can be determined indirectly from vapor pressure data or directly using calorimetric methods.

Direct Calorimetric Measurement: A specialized calorimeter, such as a differential scanning calorimeter adapted for vaporization measurements, can be used.

-

Sample Preparation: A small amount of the liquid is placed in a sample pan with a pinhole in the lid to allow for vaporization.

-

Procedure: The sample is heated at a constant rate through its boiling point. The instrument measures the heat absorbed by the sample during the phase transition from liquid to gas.[6]

-

Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak on the DSC thermogram corresponding to the vaporization process.

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of thermodynamic properties.

References

The Unseen Potential: A Technical Guide to the Biological Activity of Branched Alkylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkylamines, a diverse class of organic compounds characterized by a nitrogen atom attached to a branched alkyl chain, are emerging as a significant area of interest in medicinal chemistry and drug discovery. Their unique structural features, which influence their physicochemical properties such as lipophilicity, steric hindrance, and basicity, make them attractive scaffolds for the development of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of branched alkylamines, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The aim is to provide a comprehensive resource for researchers engaged in the exploration and exploitation of this promising chemical space.

I. Antimicrobial Activity of Branched Alkylamines

A significant body of research has focused on the antimicrobial properties of branched alkylamines, demonstrating their potential as novel agents to combat drug-resistant pathogens. The branching of the alkyl chain can influence the compound's ability to interact with and disrupt microbial cell membranes, a common mechanism of action for antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various branched alkylamines against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Compound | Branching | Target Organism | MIC (µM) | Reference |

| N-Alkyl Betaines | C16 Betaine | - | S. aureus | 61 | [1] |

| E. coli | 120 | [1] | |||

| N-Alkyl-N,N-Dimethylamine Oxides | C14 Amine Oxide | - | E. coli | 31 | [1] |

| C14-C16 Amine Oxide | - | S. aureus | 62 | [1] |

Note: The branching in the N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides is not explicitly defined as a specific isomer in the source material, but the general class of branched alkylamines is under investigation.

Structure-Activity Relationship (SAR) in Antimicrobial Alkylamines

The antimicrobial activity of alkylamines is significantly influenced by the structure of the alkyl chain. Generally, an increase in chain length correlates with increased antimicrobial activity, up to a certain point. This is attributed to the enhanced lipophilicity, which facilitates interaction with the bacterial cell membrane. The following diagram illustrates this relationship for N-alkyl betaines.

II. Anticancer Activity of Branched Alkylamines

The structural diversity of branched alkylamines has also been exploited in the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the disruption of cellular signaling pathways.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for several branched alkylamine derivatives against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Specific Compound | Branching | Cancer Cell Line | IC50 (µM) | Reference |

| O-alkylamino-tethered salicylamide (B354443) | JMX0293 (9a) | Amino acid linker | MDA-MB-231 (Breast) | 3.38 ± 0.37 | [2][3] |

| Amino derivative 16b | L-phenylalanine linker | MDA-MB-231 (Breast) | 7.97 | [2] | |

| MCF-7 (Breast) | 6.58 | [2] | |||

| Naphthalimide derivatives | Compound 3c | Hydroxyl-alkylamine | Bel-7402 (Liver) | 5.57 | [4] |

| Compound 3e | Hydroxyl-alkylamine | Bel-7402 (Liver) | 9.17 | [4] |

III. Neurological Activity of Branched Alkylamines

Branched-chain amino acids (BCAAs), which are naturally occurring branched alkylamines, play a crucial role in the central nervous system. Synthetic branched alkylamines are also being investigated for their potential to modulate neuronal function and provide neuroprotection.

Signaling Pathway: mTORC1 Activation by Amino Acids

Branched-chain amino acids, particularly leucine, are key activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates a simplified model of this pathway.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of branched alkylamines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate. b. Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions. b. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Harvest and count cells from a culture flask. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

4. Solubilization and Absorbance Measurement: a. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Gently pipette up and down to dissolve the formazan crystals. c. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

V. Experimental Workflow for Drug Discovery

The discovery and development of new drugs based on branched alkylamine scaffolds typically follows a structured workflow, from initial screening to lead optimization.

Conclusion

Branched alkylamines represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their structural tunability allows for the fine-tuning of their properties to target a range of diseases, from bacterial infections to cancer and neurological disorders. This guide has provided a snapshot of the current understanding of their potential, supported by quantitative data and detailed experimental protocols. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this important chemical class, paving the way for the development of next-generation therapeutics.

References

- 1. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA binding and anticancer activity of naphthalimides with 4-hydroxyl-alkylamine side chains at different lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-n-propyl-1-propanamine, also known by its IUPAC name 2-methyl-N-propylpropan-1-amine and CAS number 39190-66-4, is a secondary amine with potential applications in organic synthesis and as an intermediate for pharmacologically active compounds. This document provides a comprehensive overview of its chemical properties, known synthesis methods, and potential, albeit largely unexplored, applications. Due to a notable lack of extensive research, this guide also highlights the current gaps in the scientific literature regarding its detailed biological activity and historical discovery.

Introduction

This compound is a simple aliphatic secondary amine. Its structure, featuring a propyl group attached to the nitrogen of an isobutylamine (B53898) backbone, gives it specific physicochemical properties that make it a target for chemical synthesis and a potential building block in drug discovery. While related compounds have found applications in various fields, dedicated research on this compound remains limited. This guide aims to consolidate the available technical information for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-methyl-N-propylpropan-1-amine | PubChem |

| CAS Number | 39190-66-4 | PubChem[1] |

| Molecular Formula | C₇H₁₇N | Advanced ChemBlocks[2] |

| Molecular Weight | 115.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | EvitaChem[3] |

| Odor | Characteristic amine odor | EvitaChem[3] |

| Boiling Point | Approximately 130 °C | EvitaChem[3] |

| Solubility | Soluble in water and organic solvents | EvitaChem[3] |

| LogP | 2.07 | PubChem[1] |

History and Discovery